6-Fluoro-2-(trifluoromethyl)-1H-benzo[d]imidazole
CAS No.: 3671-47-4
Cat. No.: VC3827582
Molecular Formula: C8H4F4N2
Molecular Weight: 204.12 g/mol
* For research use only. Not for human or veterinary use.
![6-Fluoro-2-(trifluoromethyl)-1H-benzo[d]imidazole - 3671-47-4](/images/structure/VC3827582.png)
Specification
CAS No. | 3671-47-4 |
---|---|
Molecular Formula | C8H4F4N2 |
Molecular Weight | 204.12 g/mol |
IUPAC Name | 6-fluoro-2-(trifluoromethyl)-1H-benzimidazole |
Standard InChI | InChI=1S/C8H4F4N2/c9-4-1-2-5-6(3-4)14-7(13-5)8(10,11)12/h1-3H,(H,13,14) |
Standard InChI Key | ZZRMDPMUZKDLTO-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=C1F)NC(=N2)C(F)(F)F |
Canonical SMILES | C1=CC2=C(C=C1F)NC(=N2)C(F)(F)F |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The core structure of 6-fluoro-2-(trifluoromethyl)-1H-benzo[d]imidazole consists of a benzimidazole ring system substituted at positions 2 and 6 with a trifluoromethyl (-CF₃) and fluorine atom, respectively. The fluorine atom at position 6 introduces electron-withdrawing effects, while the -CF₃ group enhances lipophilicity, influencing both solubility and membrane permeability . The InChI key (InChI=1/C8H4F4N2/c9-4-1-2-5-6(3-4)14-7(13-5)8(10,11)12/h1-3H,(H,13,14)) confirms the stereoelectronic arrangement .
Physicochemical Parameters
While direct experimental data for this compound is limited, analogs provide insights:
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Density: Similar benzimidazole derivatives, such as 4-chloro-6-fluoro-2-(trifluoromethyl)-1H-benzimidazole, exhibit a density of 1.647 g/cm³ .
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Boiling Point: Related compounds with -CF₃ substituents show elevated boiling points (~298°C) .
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Solubility: 6-(Trifluoromethyl)-1H-benzo[d]imidazole (CAS 326-55-6) is soluble in organic solvents like DMSO and ethanol but exhibits limited aqueous solubility .
Table 1: Comparative Physicochemical Properties of Benzimidazole Derivatives
Synthesis and Structural Modification
Structure-Activity Relationship (SAR)
Modifications to the benzimidazole scaffold significantly impact biological activity:
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Fluorine Substitution: The 6-fluoro group enhances metabolic stability by resisting oxidative degradation .
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Trifluoromethyl Group: The -CF₃ moiety at position 2 increases lipophilicity, improving blood-brain barrier penetration in preclinical models .
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N1 Position: Methylation at N1 (as seen in compound 17d from ) boosts enzyme inhibition potency by reducing steric hindrance.
Comparative Analysis with Structural Analogs
2-(Pyridin-2-yl)-6-(trifluoromethyl)-1H-benzo[d]imidazole (CAS 1256094-37-7)
This analog replaces the 6-fluoro substituent with a pyridinyl group, enhancing water solubility (PSA: 28.68 Ų) but reducing lipophilicity (LogP: 3.37) . Such modifications are critical for optimizing pharmacokinetic profiles.
4-Chloro-6-fluoro-2-(trifluoromethyl)-1H-benzimidazole (CAS 89426-97-1)
The chloro substituent at position 4 increases molecular weight (238.57 g/mol) and density (1.647 g/cm³) compared to the fluoro analog . Chlorine’s larger atomic radius may sterically hinder enzyme binding in biological applications.
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